2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine, 95%
Overview
Description
2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine, 95% (2-Hydroxy-6-TFPP) is an organofluorine compound which has been studied for its various applications in scientific research. This compound has a high degree of water solubility, making it an ideal choice for a wide range of laboratory experiments. It is also a versatile compound, with a wide range of synthetic pathways and applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine involves the reaction of 2-chloro-6-(2-trifluoromethylphenyl)pyridine with sodium hydroxide followed by acidification to obtain the final product.
Starting Materials
2-chloro-6-(2-trifluoromethylphenyl)pyridine, Sodium hydroxide, Hydrochloric acid, Wate
Reaction
Step 1: Dissolve 2-chloro-6-(2-trifluoromethylphenyl)pyridine in a mixture of water and sodium hydroxide., Step 2: Heat the mixture to reflux for several hours., Step 3: Acidify the mixture with hydrochloric acid., Step 4: Extract the product with a suitable organic solvent., Step 5: Purify the product by recrystallization or column chromatography.
Scientific Research Applications
2-Hydroxy-6-TFPP has been used in a wide range of scientific research applications. It has been used in the synthesis of a range of fluorinated compounds, including fluorinated peptides, which are used in drug discovery and development. It has also been used in the synthesis of a range of fluorinated heterocycles, which can be used in a variety of synthetic processes. Additionally, it has been used in the synthesis of fluorinated analogues of natural products, which can be used in drug design and development.
Mechanism Of Action
2-Hydroxy-6-TFPP is a versatile compound, and its mechanism of action is dependent on the particular application. In general, the compound is able to promote a wide range of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition. Additionally, it can be used to promote the formation of a wide range of organofluorine compounds, including fluorinated peptides, heterocycles, and natural product analogues.
Biochemical And Physiological Effects
2-Hydroxy-6-TFPP is a relatively non-toxic compound, and has been found to have no adverse effects on biochemical or physiological processes. In fact, it has been found to have a number of beneficial effects, including the promotion of a range of chemical reactions and the synthesis of a range of fluorinated compounds. Additionally, it has been found to be an effective inhibitor of a range of enzymes, including cytochrome P450 enzymes.
Advantages And Limitations For Lab Experiments
2-Hydroxy-6-TFPP has a number of advantages for laboratory experiments. It is a relatively stable compound, with a high degree of water solubility, making it ideal for a wide range of laboratory experiments. Additionally, it is a versatile compound, with a wide range of synthetic pathways and applications. However, there are a few limitations to consider when using this compound in laboratory experiments. It is a relatively expensive compound, and it is also a hazardous compound, with the potential to cause skin and eye irritation.
Future Directions
The potential future directions for 2-Hydroxy-6-TFPP are numerous. It is a versatile compound, and has a wide range of potential applications in drug design and development. Additionally, it could be used in the synthesis of a range of fluorinated compounds, including fluorinated peptides and heterocycles. Furthermore, it could be used in the synthesis of a range of fluorinated analogues of natural products. Additionally, it could be used to develop a range of inhibitors of enzymes, such as cytochrome P450 enzymes. Finally, it could be used to develop a range of organofluorine compounds, which could be used in a variety of synthetic processes.
properties
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-5-2-1-4-8(9)10-6-3-7-11(17)16-10/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTRANZOWVJCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683015 | |
Record name | 6-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine | |
CAS RN |
1111110-71-4 | |
Record name | 6-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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